molecular formula C17H23FN2O2 B2683672 tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate CAS No. 1290625-24-9

tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2683672
CAS No.: 1290625-24-9
M. Wt: 306.381
InChI Key: BMWNBKHUOCPQGP-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indole-3,4'-piperidine] class, characterized by a fused bicyclic structure where indole and piperidine share a spiro carbon. The tert-butyl carbamate group at the 1'-position enhances stability and facilitates synthetic handling.

Properties

IUPAC Name

tert-butyl 7-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWNBKHUOCPQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, to facilitate the formation of the spiro center.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents like Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability. Additionally, the use of automated synthesis platforms can help in maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced at various positions, including the carbonyl group, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be performed using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the ester or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is C17H23FN2O2C_{17}H_{23}FN_2O_2 with a molecular weight of approximately 304.38 g/mol. The compound features a spiro structure that is characteristic of many biologically active molecules, which contributes to its pharmacological properties.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of indole and piperidine structures often exhibit anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. In particular, studies have highlighted the effectiveness of related compounds against breast cancer (4T1 cells), colon cancer (CT26 cells), and liver cancer (HepG2 cells) .

2. Neuroprotective Effects
The compound's ability to stabilize p53 proteins suggests potential neuroprotective effects. Research indicates that certain oxindole derivatives can promote brain cell differentiation and protect against neurodegenerative diseases by modulating apoptotic pathways . This opens avenues for exploring its use in treating conditions such as Alzheimer’s disease or other forms of dementia.

3. Antimicrobial Properties
Preliminary studies suggest that the spiroindoline framework may possess antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit significant efficacy against various bacterial strains, which could be further investigated for therapeutic applications .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated cytotoxicity against HCT-116 and HepG2 cells using related indole derivatives .
Study BNeuroprotectionFound that oxindole derivatives stabilize p53 levels, promoting neuronal survival .
Study CAntimicrobial TestingShowed promising results against Gram-positive bacteria with compounds featuring similar spiro structures .

In Silico Studies

Recent computational studies have employed molecular docking techniques to predict the interactions of this compound with various biological targets. These studies help elucidate the binding affinities and potential mechanisms of action within cellular pathways involved in cancer progression and neuroprotection .

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiroindole structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

  • Chlorine and bromine, being larger, may enhance steric hindrance but reduce metabolic stability . Positional Isomerism: The 7-fluoro substituent in the target compound likely alters electronic distribution differently than 4-fluoro or 5-chloro analogs, affecting binding interactions in biological systems .
  • Molecular Weight and Solubility: The tert-butyl carbamate group contributes to higher molecular weights (~300–380 g/mol).
  • Thermal Stability :

    • The unsubstituted analog (1'-N-BOC) has a defined melting point (173–174°C), suggesting higher crystallinity. Fluorine’s smaller size may reduce intermolecular interactions, lowering the target compound’s melting point compared to the unsubstituted derivative .
Commercial Availability
  • The unsubstituted 1'-N-BOC derivative (CAS 180465-84-3) and 5-methoxy analog (CAS 1128137-43-8) are available from suppliers like GLPBIO and CymitQuimica, while the 4-fluoro and 5-chloro analogs are listed on platforms like 960化工网 .

Biological Activity

tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₈H₂₅FN₂O₂
  • Molecular Weight: 320.41 g/mol
  • CAS Number: 1402232-83-0
  • Physical State: Solid (white to light yellow powder)
  • Purity: >95.0% (qNMR)

Biological Activity Overview

Research indicates that compounds similar to this compound can exhibit a range of biological activities:

  • Antitumor Activity : Some indole-based compounds have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The potential modulation of neurotransmitter systems suggests possible neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduction of apoptosis in cancer cell lines
NeuroprotectionModulation of neurotransmitter release
Anti-inflammatoryReduction of cytokine levels

Case Study: Antitumor Efficacy

A study conducted on similar spiro[indole] derivatives demonstrated significant antitumor effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation markers. The findings suggest that the introduction of fluorine may enhance these effects due to increased lipophilicity and receptor binding affinity.

Case Study: Neuroprotective Potential

Research on related compounds indicated their ability to protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to the modulation of the MAPK signaling pathway, which plays a crucial role in cell survival and apoptosis.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functional group protection. For example, spiro-indole-piperidine scaffolds are often synthesized via hydrazine-mediated cyclization (e.g., using (4-methoxyphenyl)hydrazine hydrochloride) with carbonyl-containing intermediates like benzyl 4-formylpiperidine-1-carboxylate, followed by fluorination at the 7-position. Catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂/C) is critical for deprotection and reduction steps . Solvent systems such as toluene/acetonitrile with trifluoroacetic acid (TFA) are used to facilitate cyclization at controlled temperatures (e.g., 35°C for 12 hours) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Respiratory protection : Use NIOSH-approved respirators (e.g., P95 for particulates) in poorly ventilated areas .
  • Skin/eye protection : Wear nitrile gloves, lab coats, and sealed goggles. In case of contact, rinse skin with soap/water for 15 minutes and eyes with saline for 10–15 minutes .
  • Storage : Store at 2–8°C in airtight containers away from ignition sources. Avoid exposure to moisture to prevent decomposition .

Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Purity analysis : Use HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities.
  • Stability testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via TLC or NMR for decomposition by-products (e.g., tert-butanol from ester hydrolysis) .

Advanced Research Questions

Q. How can contradictions in NMR spectral data during structural characterization be resolved?

  • Methodological Answer :
  • Cross-reference experimental ¹H/¹³C NMR (e.g., CDCl₃, 600 MHz) with computational predictions (DFT-based tools like Gaussian).
  • Assign sp³ hybridized carbons (e.g., piperidine C-1' at ~80 ppm in ¹³C NMR) and fluorine coupling patterns (e.g., ⁴J-F splitting in aromatic protons) .
  • Validate ambiguous signals via 2D NMR (HSQC, HMBC) to resolve spin-spin coupling artifacts .

Q. What strategies optimize the hydrogenation step in synthesizing this spirocyclic compound?

  • Methodological Answer :
  • Catalyst selection : Use 10% Pd/C under H₂ (1–3 atm) for selective deprotection of benzyl or tert-butyl groups.
  • Solvent optimization : Methanol or ethyl acetate improves catalyst activity. Avoid protic solvents if preserving acid-sensitive groups .
  • Kinetic monitoring : Track reaction progress via in situ IR spectroscopy (C=O ester peak at ~1700 cm⁻¹ disappearance) .

Q. How can researchers analyze by-products formed during thermal decomposition?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (e.g., >200°C).
  • GC-MS profiling : Detect volatile by-products (e.g., CO, NOₓ from amine oxidation) using NIST library matching .
  • Mitigation : Add antioxidants (e.g., BHT) to suppress radical-mediated degradation pathways .

Q. What methodologies validate synthetic reproducibility for scale-up studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading).
  • Statistical analysis : Calculate RSD for yield across 3–5 batches. Acceptable reproducibility requires RSD <5% .
  • In-process controls (IPC) : Monitor intermediates via inline PAT tools (e.g., ReactIR for reaction kinetics) .

Regulatory and Environmental Considerations

Q. What are the key regulatory guidelines for safe disposal of this compound?

  • Methodological Answer :
  • Waste classification : Classify as "Acute Toxicity Category 4" (oral, dermal, inhalation) per GHS.
  • Neutralization : Hydrolyze esters under basic conditions (e.g., NaOH/ethanol) before disposal.
  • Documentation : Maintain waste manifests per EPA/DOT regulations .

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